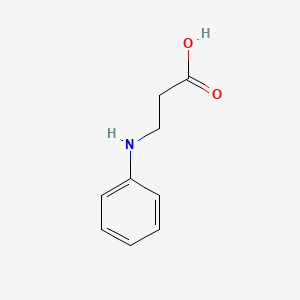

3-(Phenylamino)propanoic acid

Description

Contextual Significance as a Versatile Chemical Scaffold

3-(Phenylamino)propanoic acid, a derivative of the non-proteinogenic amino acid β-alanine, possesses a trifunctional structure comprising a phenyl ring, a secondary amine, and a carboxylic acid. This arrangement of functional groups makes it an exceptionally versatile scaffold in organic synthesis. The phenyl ring can be substituted to modulate electronic and steric properties, the nitrogen atom of the amino group can be further functionalized, and the carboxylic acid provides a handle for amide bond formation and other transformations.

The utility of this compound as a scaffold is prominently demonstrated in the development of novel antimicrobial agents. For instance, researchers have synthesized a series of N-substituted β-amino acid derivatives with a 2-hydroxyphenyl core, starting from precursors related to this compound. nih.govresearchgate.netresearchgate.net These studies have shown that modifications to this basic structure can lead to compounds with significant activity against multidrug-resistant Gram-positive bacteria. nih.govresearchgate.netresearchgate.net The ability to systematically alter the molecular structure and investigate the resulting impact on biological activity underscores the value of this compound as a foundational element in drug discovery.

Furthermore, the core structure of this compound is a recurring motif in various bioactive molecules, highlighting its importance as a privileged scaffold in medicinal chemistry. Its derivatives have been investigated for a range of biological activities, showcasing the broad potential of this compound class.

Overview of Research Trajectories for N-Substituted β-Amino Acids

The broader class of N-substituted β-amino acids, to which this compound belongs, is at the forefront of several exciting research trajectories. These molecules are not only valuable as synthetic intermediates but also as fundamental components of novel molecular architectures with tailored functions.

One of the most significant areas of research is their use as peptidomimetics . Peptides composed of or containing N-substituted β-amino acids, often referred to as β-peptides, can adopt stable, predictable secondary structures similar to those of natural α-peptides, such as helices and sheets. acs.org However, a key advantage of β-peptides is their enhanced resistance to proteolytic degradation, a major hurdle in the therapeutic application of natural peptides. nih.govresearchgate.net This increased stability makes N-substituted β-amino acids highly attractive for the design of new drugs with improved pharmacokinetic profiles. nih.govresearchgate.net For example, β-peptidic peptidomimetics are being explored as inhibitors of protein-protein interactions and as agonists or antagonists for various receptors. acs.org

Another burgeoning research direction is the development of foldamers , which are oligomers that fold into well-defined three-dimensional structures. N-substituted β-amino acids are excellent building blocks for foldamers due to their conformational pre-organization. nih.gov The ability to control the folding of these synthetic oligomers opens up possibilities for creating molecules with specific recognition and catalytic properties, mimicking the complexity and function of natural biopolymers.

In the realm of materials science , N-substituted β-amino acids are being utilized to create novel functional polymers. For instance, poly(β-peptoid)s, which are polymers of N-substituted β-alanines, are a class of polypeptide mimics that exhibit excellent biocompatibility and resistance to proteolysis. chinesechemsoc.org The ability to easily introduce diverse functional groups via the N-substituent allows for the synthesis of polymers with a wide range of properties, including potent antibacterial activity against multidrug-resistant bacteria. chinesechemsoc.org The development of controllable polymerization methods for N-substituted β-alanine derivatives is paving the way for the convenient synthesis of these advanced materials. chinesechemsoc.orgchinesechemsoc.org

The research into N-substituted β-amino acids is also expanding to include their incorporation into peptides to create antifungal therapeutics . Machine learning-driven approaches are being employed to discover highly selective antifungal peptides containing non-canonical β-amino acids, demonstrating the potential of these building blocks to address the challenge of antifungal resistance. rsc.org

Structure

3D Structure

Properties

CAS No. |

5652-38-0 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

3-(phenylazaniumyl)propanoate |

InChI |

InChI=1S/C9H11NO2/c11-9(12)6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12) |

InChI Key |

AQKKRXMVSOXABZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NCCC(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)[NH2+]CCC(=O)[O-] |

Pictograms |

Irritant |

sequence |

X |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenylamino Propanoic Acid and Its Precursors

Direct Synthetic Approaches

A prevalent and straightforward method for synthesizing N-aryl-β-alanines, including 3-(Phenylamino)propanoic acid, involves the reaction of aromatic amines with α,β-unsaturated acids. nih.gov This approach is often favored because the acid reactant can also function as a catalyst, simplifying the reaction setup. nih.gov

A notable direct synthesis is the Michael addition reaction. This reaction can be catalyzed by an imidazolium (B1220033) chloride ionic liquid, which serves as both the catalyst and the reaction medium. For instance, the reaction of aniline (B41778) with an appropriate acrylic acid derivative can yield this compound esters. mdpi.com One specific example is the synthesis of 3-Phenylamino-propionic acid methyl ester, which has been obtained in an 88% yield as a white solid. mdpi.com Similarly, the tert-butyl ester of this compound has been produced as a yellow liquid with an 80% yield. mdpi.com

Another direct method is the malonic ester synthesis, which can be adapted to produce 3-phenylpropanoic acid through the use of benzyl (B1604629) chloride. vedantu.com While this synthesis focuses on a related structure, it highlights a classic organic chemistry pathway that can be conceptually applied to the synthesis of amino acid derivatives.

Precursor Chemistry: N-Phenyl-N-thiocarbamoyl-β-alanine as a Key Intermediate

A significant pathway to various derivatives of this compound involves the use of N-phenyl-N-thiocarbamoyl-β-alanine as a crucial starting material. nih.govresearchgate.net This precursor is particularly valuable for the synthesis of heterocyclic compounds incorporating the this compound moiety. nih.govresearchgate.net

The Hantzsch thiazole (B1198619) synthesis is a prime example where N-phenyl-N-thiocarbamoyl-β-alanine is utilized. nih.govresearchgate.net By reacting this intermediate with α-haloketones or aldehydes, a variety of N,N-disubstituted β-amino acids with thiazole substituents can be synthesized. nih.govresearchgate.net For instance, the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with monochloroacetic acid can produce 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid. nih.govresearchgate.net The choice of solvent and base is critical in this synthesis, with studies indicating that using water as a solvent in the presence of sodium carbonate provides the best yield. nih.govresearchgate.net

Furthermore, N-phenyl-N-thiocarbamoyl-β-alanine can be reacted with 2,3-dichloro-1,4-naphthoquinone to synthesize quinone-containing derivatives. nih.gov This reaction is typically carried out in acetic acid with sodium acetate (B1210297). nih.gov

The versatility of N-substituted β-alanine N-thiocarboxyanhydrides (β-NNTAs) has also been explored for the synthesis of poly(β-peptoid)s, which are mimics of polypeptides. chinesechemsoc.orgchinesechemsoc.org This highlights the broader applicability of N-substituted β-alanine precursors in polymer chemistry. chinesechemsoc.orgchinesechemsoc.org

Exploration of Catalytic Systems in Synthesis (e.g., Ionic Liquids)

Modern synthetic chemistry increasingly employs novel catalytic systems to enhance reaction efficiency, selectivity, and environmental friendliness. Ionic liquids, in particular, have emerged as promising catalysts and reaction media for the synthesis of this compound and related compounds.

Imidazolium-based ionic liquids have been shown to effectively catalyze the Michael addition of amines to α,β-unsaturated compounds. mdpi.com The catalytic activity of these ionic liquids is influenced by both the cation and the anion. researchgate.net The imidazolium cation activates the electrophile, while the anion activates the nucleophile through hydrogen bonding. researchgate.net The order of catalytic activity for the anion often follows the hydrogen bond acceptor ability: Cl > Br > BF4 > PF6. researchgate.net

For example, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim][BF4]) has been used as a medium for the synthesis of thiazole derivatives. mdpi.comsemanticscholar.org The use of ionic liquids can lead to high yields and may allow for the reuse of the catalyst, contributing to greener synthetic processes. mdpi.comsemanticscholar.org Research has also shown that the choice of ionic liquid can influence the reaction outcome, with different ionic liquids providing varying yields for the same reaction. mdpi.comsemanticscholar.org

Beyond Michael additions, ionic liquids have been investigated in a range of other reactions, including the synthesis of various heterocyclic compounds. mdpi.comsemanticscholar.orggoogle.com Their unique properties, such as low vapor pressure and high thermal stability, make them attractive alternatives to traditional volatile organic solvents.

Interactive Data Tables

Table 1: Synthesis of this compound Esters via Michael Addition

| Product | Catalyst/Medium | Yield | Physical State | Reference |

| 3-Phenylamino-propionic acid methyl ester | Imidazolium chloride ionic liquid | 88% | White solid | mdpi.com |

| 3-Phenylamino-propionic acid tert-butyl ester | Imidazolium chloride ionic liquid | 80% | Yellow liquid | mdpi.com |

Table 2: Synthesis of Thiazole Derivatives from N-Phenyl-N-thiocarbamoyl-β-alanine

| Reactant | Product | Solvent/Base | Yield | Reference |

| Monochloroacetic acid | 3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid | Water/Sodium Carbonate | Optimal | nih.govresearchgate.net |

| 2,3-dichloro-1,4-naphthoquinone | 3-(N-(4,9-dihydro-4,9-dioxonaphtho[2,3-d]thiazol-2-yl)-N-phenylamino)propanoic acid | Acetic acid/Sodium Acetate | - | nih.gov |

Derivatization Strategies and Novel Compound Synthesis

Formation of Heterocyclic Systems from 3-(Phenylamino)propanoic Acid Derivatives

The transformation of this compound into heterocyclic compounds is a key strategy in drug discovery. This often involves the initial conversion of the propanoic acid moiety into a more reactive intermediate, which can then undergo cyclization reactions to yield a variety of ring systems.

The synthesis of pyrrole (B145914) and pyrazole (B372694) rings from this compound derivatives typically requires the conversion of the propanoic acid chain into a 1,4-dicarbonyl or a β-keto-ester equivalent, respectively. These intermediates can then undergo classical cyclization reactions.

One documented approach to a pyrrole derivative involves the hydrazinolysis of a 3-((4-hydroxyphenyl)amino)propanoic acid ester to form the corresponding carbohydrazide (B1668358). This carbohydrazide can then be reacted with a 1,4-dicarbonyl compound, such as 2,5-hexanedione, in a reaction analogous to the Paal-Knorr pyrrole synthesis. nih.gov The reaction proceeds by refluxing a mixture of the carbohydrazide and the dione (B5365651) in a solvent like 2-propanol with a catalytic amount of glacial acetic acid, leading to the formation of a dimethylpyrrole derivative. nih.gov

For the synthesis of pyrazoles, a common method is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648). beilstein-journals.org To apply this to this compound, the acid would first need to be converted into a suitable β-keto-ester. This could potentially be achieved through a Claisen condensation of the corresponding ester derivative. The resulting β-keto-ester could then be reacted with hydrazine or a substituted hydrazine to yield the desired pyrazole derivative.

| Heterocyclic System | Key Synthetic Strategy | Required Intermediate from this compound | Typical Reagents |

|---|---|---|---|

| Pyrrole | Paal-Knorr Synthesis Analogue | Carbohydrazide | 2,5-Hexanedione, Acetic Acid |

| Pyrazole | Knorr Pyrazole Synthesis | β-Keto-ester | Hydrazine/Substituted Hydrazine |

The Hantzsch thiazole (B1198619) synthesis is a well-established method for the formation of thiazole and dihydrothiazole rings and has been successfully applied to derivatives of this compound. nih.gov This reaction typically involves the condensation of an α-haloketone or a similar reactant with a thioamide.

In the context of this compound, a key intermediate is N-phenyl-N-thiocarbamoyl-β-alanine, which is synthesized from this compound. This thioamide derivative can then be reacted with various reagents to form different thiazole structures. For instance, the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with monochloroacetic acid in the presence of a base like sodium carbonate yields 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, a dihydrothiazole derivative. nih.gov The reaction can be carried out in various solvents, including water, acetic acid, DMF, or ethanol, with the best yields often obtained in water. nih.gov

Similarly, reaction with chloroacetaldehyde (B151913) in refluxing aqueous solution leads to the formation of 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid. acs.org Further derivatization is possible; for example, condensation of the dihydrothiazolone product with aromatic or heterocyclic aldehydes can introduce substituents at the 5-position of the thiazole ring. acs.org

| Thiazole Derivative | Reactant with N-phenyl-N-thiocarbamoyl-β-alanine | Reaction Conditions |

|---|---|---|

| 3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid | Monochloroacetic acid | Water, Sodium Carbonate, Reflux |

| 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid | Chloroacetaldehyde | Water, Reflux |

| 3-{5-substituted 4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acids | Aromatic/Heterocyclic aldehydes (post-cyclization) | - |

The synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles from this compound typically proceeds through the corresponding acid hydrazide intermediate. This key intermediate is prepared via esterification of the carboxylic acid followed by hydrazinolysis.

For the formation of 1,3,4-oxadiazoles, the acid hydrazide can be reacted with a variety of reagents. A common method involves the reaction with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. This cyclodehydration reaction leads to the formation of the oxadiazole ring.

The synthesis of 1,3,4-thiadiazoles can be achieved by reacting the acid hydrazide with a source of sulfur, such as carbon disulfide, in the presence of a base. The intermediate dithiocarbazate can then be cyclized.

For the synthesis of 1,2,4-triazoles, the acid hydrazide can be reacted with an isothiocyanate to form a thiosemicarbazide (B42300) derivative. This intermediate can then be cyclized in the presence of a base to form a triazole-thiol, which can be further functionalized. Alternatively, reaction with orthoesters can also lead to triazole formation.

| Heterocycle | Key Intermediate | Typical Cyclization Reagents |

|---|---|---|

| 1,3,4-Oxadiazole | Acid Hydrazide | Carboxylic Acid, POCl₃ |

| 1,3,4-Thiadiazole | Acid Hydrazide | Carbon Disulfide, Base |

| 1,2,4-Triazole | Acid Hydrazide | Isothiocyanate, Base or Orthoesters |

The Biginelli reaction is a classic multicomponent reaction used to synthesize dihydropyrimidinones. nih.gov This reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. nih.gov To utilize this compound in a Biginelli-type reaction, it would need to be converted into one of the three core components. A plausible strategy would be to transform the propanoic acid moiety into a β-dicarbonyl compound.

For example, the ester of this compound could potentially undergo a crossed Claisen condensation with another ester to generate a β-ketoester. This newly formed β-ketoester, now incorporating the this compound backbone, could then be subjected to the Biginelli reaction with an aldehyde and urea (or thiourea) to yield a dihydropyrimidinone derivative. The reaction is typically acid-catalyzed. nih.gov

| Target Heterocycle | Key Reaction | Role of this compound Derivative | Other Reactants |

|---|---|---|---|

| Dihydropyrimidinone | Biginelli Reaction | As a precursor to the β-ketoester component | Aldehyde, Urea/Thiourea |

Esterification and Hydrazinolysis Pathways

Esterification of the carboxylic acid group of this compound is a fundamental derivatization step that serves two primary purposes: it can act as a protecting group for the carboxylic acid, and it provides a more reactive intermediate for further transformations, such as amidation or hydrazinolysis. The esterification is typically carried out by reacting the acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid, under reflux conditions. acs.org

The resulting ester can then undergo hydrazinolysis to form the corresponding acid hydrazide. This is a crucial step for the synthesis of several heterocyclic systems, as mentioned previously. The hydrazinolysis is generally achieved by refluxing the ester with hydrazine monohydrate in a suitable solvent such as 2-propanol. acs.org This pathway is a common and efficient method for converting the carboxylic acid functionality into a versatile hydrazide group, opening up numerous possibilities for further derivatization.

Amidation Reactions

The carboxylic acid group of this compound can be directly converted into an amide through reaction with an amine. Direct thermal condensation of carboxylic acids and amines is possible but often requires high temperatures. More commonly, the carboxylic acid is first activated to facilitate the amidation reaction under milder conditions.

A variety of coupling reagents can be used to promote the formation of the amide bond. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The direct amidation of carboxylic acids is a highly studied area, with various catalytic systems being developed to improve efficiency and reduce waste.

Introduction of Functional Groups (e.g., Halogenation, Quinone Fragments)

The modification of the this compound structure through the introduction of complex functional groups is a key strategy for developing new chemical entities. This includes the incorporation of moieties like quinone fragments, which are known for their electrochemical properties.

One notable example is the synthesis of a quinone-containing derivative, 3-(N-(4,9-dihydro-4,9-dioxonaphtho[2,3-d]thiazol-2-yl)-N-phenylamino)propanoic acid. nih.gov This compound was synthesized from N-phenyl-N-thiocarbamoyl-β-alanine, a derivative of this compound, and 2,3-dichloro-1,4-naphthoquinone. The reaction was conducted in acetic acid at 80 °C for 24 hours with sodium acetate (B1210297) present. nih.gov The resulting product was purified by dissolving it in an aqueous sodium hydroxide (B78521) solution, followed by filtration and acidification with acetic acid. nih.gov

While direct halogenation of the this compound core is not extensively detailed, halogenated precursors are utilized in the synthesis of its derivatives. For instance, monochloroacetic acid is a reactant in the synthesis of 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, a precursor for further derivatization. nih.govresearchgate.net

Design and Synthesis of Polysubstituted Analogues

The design and synthesis of polysubstituted analogues of this compound allow for a systematic investigation of how different substituents impact the molecule's properties. A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives bearing various aromatic and heterocyclic substituents have been synthesized. mdpi.com

The synthetic approach often begins with a core structure, which is then elaborated. For example, in the synthesis of certain thiazole derivatives, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid is condensed with a variety of aromatic or heterocyclic aldehydes to yield a library of polysubstituted compounds. nih.govresearchgate.net This strategy has been used to introduce fragments such as phenyl, 4-nitrophenyl, and others onto the core molecule. mdpi.com

The table below showcases a selection of synthesized polysubstituted analogues.

Strategies for Asymmetric Synthesis of Chiral Analogues

The development of synthetic routes to enantiomerically pure chiral analogues of this compound is crucial, as the stereochemistry of β-amino acids often dictates their biological function. Several strategies for asymmetric synthesis have been explored.

One common approach involves the use of chiral auxiliaries. For instance, (R)- or (S)-alpha-phenylethylamine can be used as a chiral auxiliary to direct the stereoselective synthesis of α-substituted-β-amino acids from β-alanine, a closely related precursor.

Another powerful method is the Mannich-type reaction. Highly anti-selective Mannich-type reactions between chiral N-tert-butanesulfinyl imidates and N-tosyl aldimines have been developed to produce chiral β-(sulfonylamino)sulfinylimidates with excellent diastereomeric excess. Subsequent hydrolysis of the imidate group yields the corresponding chiral β-amino acid esters with high enantiomeric purity (>98% ee).

Enzymatic methods also offer a green and efficient route to chiral β-amino acids. Lipase-catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochlorides can effectively resolve the enantiomers. For example, Lipase PSIM from Burkholderia cepacia has been used for the preparative-scale resolution of racemic esters, yielding the unreacted (R)-esters and the hydrolyzed (S)-acids with excellent enantiomeric excess (≥99%).

Finally, asymmetric hydrogenation of prochiral β-amino acrylic acid derivatives represents an industrially scalable method. This process utilizes a transition metal precursor complexed with a chiral ferrocenyl diphosphine ligand to achieve enantioselective hydrogenation, yielding enantiomerically enriched β-amino acid derivatives.

Mentioned Compounds

Elucidation of Reaction Mechanisms in the Chemical Transformations of 3 Phenylamino Propanoic Acid Derivatives

Mechanistic Investigations of Cyclization Reactions (e.g., Intramolecular Cyclization)

The intramolecular cyclization of 3-(phenylamino)propanoic acid derivatives is a fundamental process for the synthesis of heterocyclic compounds, most notably quinolin-4-ones. This transformation is typically achieved under thermal conditions or in the presence of an acid catalyst and can be understood as an intramolecular electrophilic aromatic substitution or a related cyclization pathway.

A prominent example of such a cyclization is analogous to the Gould-Jacobs reaction. The Gould-Jacobs reaction traditionally involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by thermal cyclization to form a 4-hydroxyquinoline (B1666331) derivative. wikipedia.org The intramolecular cyclization of a pre-formed this compound derivative follows the latter part of this sequence.

The proposed mechanism for the acid-catalyzed intramolecular cyclization of this compound to yield 1,2,3,4-tetrahydroquinolin-4-one is as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid group by an acid catalyst (H-A). This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The electron-rich phenyl ring, activated by the amino group, acts as a nucleophile and attacks the electrophilic carbonyl carbon in an intramolecular fashion. This attack is favored at the ortho position of the phenyl ring due to the directing effect of the amino group and the formation of a stable six-membered ring. This step results in the formation of a protonated tetrahedral intermediate.

Deprotonation and Tautomerization: A base (A⁻) removes a proton from the ortho-carbon of the phenyl ring, leading to the restoration of aromaticity and the formation of a dihydro-4-quinolone intermediate. This intermediate can then tautomerize to the more stable enol form.

Rearomatization (in some derivatives): Depending on the substitution pattern and reaction conditions, the dihydro-4-quinolone can undergo oxidation to afford the fully aromatic quinolin-4-one.

The efficiency of this cyclization is influenced by the nature of the substituents on the phenyl ring. Electron-donating groups on the aniline moiety enhance the nucleophilicity of the aromatic ring, thereby facilitating the cyclization. Conversely, electron-withdrawing groups deactivate the ring and can hinder or prevent the reaction.

| Substituent on Phenyl Ring | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| H | Polyphosphoric acid (PPA), 140°C | 1,2,3,4-Tetrahydroquinolin-4-one | 85 |

| 4-Methoxy | Polyphosphoric acid (PPA), 120°C | 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-one | 92 |

| 4-Nitro | Polyphosphoric acid (PPA), 160°C | 6-Nitro-1,2,3,4-tetrahydroquinolin-4-one | 35 |

| H | Eaton's Reagent (P₂O₅ in MeSO₃H), 100°C | 1,2,3,4-Tetrahydroquinolin-4-one | 90 |

Understanding Condensation Reaction Pathways (e.g., Knoevenagel Condensation in Related Syntheses)

While this compound itself is not a direct substrate for the Knoevenagel condensation, this reaction is instrumental in the synthesis of its precursors. The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org A particularly relevant variant is the Doebner modification, which utilizes malonic acid and is often followed by decarboxylation. organic-chemistry.orgbu.edu

The synthesis of this compound derivatives can be achieved through a pathway that incorporates a Knoevenagel-type reaction followed by an aza-Michael addition.

The general mechanistic pathway is as follows:

Knoevenagel Condensation: An aromatic aldehyde undergoes a Knoevenagel condensation with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base (e.g., piperidine (B6355638) or pyridine). This reaction forms an α,β-unsaturated carboxylic acid. The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a carbon-carbon double bond.

Aza-Michael Addition: The resulting α,β-unsaturated carboxylic acid then serves as a Michael acceptor. Aniline or a substituted aniline acts as a nucleophile and adds to the β-carbon of the unsaturated system in a conjugate addition reaction known as an aza-Michael addition. This reaction is often catalyzed by the basic conditions carried over from the Knoevenagel step or by the inherent basicity of the aniline.

Protonation: The resulting enolate intermediate is protonated to yield the final this compound derivative.

The catalytic cycle for the Knoevenagel condensation often involves the formation of an enolate from the active methylene compound by the basic catalyst. researchgate.net In the case of the Doebner modification using pyridine (B92270) and a catalytic amount of piperidine, the piperidine is believed to be the active catalyst that facilitates the initial condensation.

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Intermediate Product | Subsequent Amine Addition | Final Product Yield (%) |

|---|---|---|---|---|---|

| Benzaldehyde | Malonic Acid | Pyridine/Piperidine | Cinnamic acid | Aniline | 88 |

| 4-Chlorobenzaldehyde | Malonic Acid | Pyridine/Piperidine | 4-Chlorocinnamic acid | Aniline | 82 |

| Benzaldehyde | Ethyl acetoacetate | Piperidine/Ethanol | Ethyl 2-benzylideneacetoacetate | Aniline | 75 |

| Benzaldehyde | Malononitrile | Basic alumina (B75360) (solvent-free) | 2-Benzylidenemalononitrile | Aniline | 95 |

Computational and Theoretical Investigations of 3 Phenylamino Propanoic Acid and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. gelisim.edu.tr It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. DFT has become a popular tool due to its favorable balance between accuracy and computational cost, making it suitable for studying a wide range of molecular systems. gelisim.edu.tr

Molecular Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a flexible molecule like 3-(phenylamino)propanoic acid, which has several rotatable single bonds, this process also involves a conformational analysis to identify the various low-energy structures (conformers) it can adopt. nih.gov This analysis is crucial as the molecular conformation can significantly influence its physical and chemical properties.

Theoretical studies on similar molecules, such as phenylalanine, have employed DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to perform geometry optimization and conformational searches. gelisim.edu.tr For this compound, the key dihedral angles that would be investigated include the rotation around the C-N bond connecting the phenyl ring and the propanoic acid chain, as well as rotations within the propanoic acid backbone. The calculations would yield the optimized bond lengths, bond angles, and dihedral angles for the most stable conformer.

Table 1: Representative Optimized Geometric Parameters for this compound This table presents hypothetical data based on typical values for similar organic molecules, as specific computational studies on this compound are not readily available.

| Parameter | Bond/Angle | Optimized Value (DFT/B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C-N | 1.40 |

| C=O | 1.22 | |

| C-O | 1.35 | |

| N-H | 1.01 | |

| Bond Angles (°) | C-N-C | 125.0 |

| O=C-O | 124.0 | |

| C-N-H | 118.0 | |

| Dihedral Angles (°) | C-C-N-C | 150.0 |

| H-N-C-C | 180.0 |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized. DFT calculations are commonly used to determine the energies of these frontier orbitals.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylamino (B1219803) group, while the LUMO is likely to be distributed over the carboxylic acid moiety.

Table 2: Representative Frontier Molecular Orbital Energies for this compound This table presents hypothetical data based on typical values for similar organic molecules, as specific computational studies on this compound are not readily available.

| Parameter | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

Global Reactivity Descriptors: Fukui Functions, Electrophilicity Index, Chemical Potential, Hardness, Softness

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. It is related to the negative of electronegativity.

Chemical Hardness (η) : Hardness is a measure of the resistance to a change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft.

Softness (S) : Softness is the reciprocal of hardness and indicates the capacity of a molecule to accept electrons.

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a better electrophile.

Fukui Functions : These are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

These parameters are valuable for predicting how a molecule will behave in a chemical reaction.

Table 3: Representative Global Reactivity Descriptors for this compound This table presents hypothetical data based on typical values for similar organic molecules, as specific computational studies on this compound are not readily available.

| Descriptor | Value |

| Chemical Potential (μ) | -3.5 eV |

| Chemical Hardness (η) | 2.3 eV |

| Softness (S) | 0.43 eV⁻¹ |

| Electrophilicity Index (ω) | 2.66 eV |

Charge Distribution and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular interactions. uky.edu It provides a detailed picture of the Lewis-like chemical bonding in a molecule, including the charge distribution on each atom. This analysis can reveal important information about hyperconjugative interactions, which are stabilizing effects that result from the delocalization of electrons from a filled bonding or lone-pair orbital to an adjacent empty anti-bonding orbital.

Table 4: Representative Natural Bond Orbital (NBO) Analysis for a Key Interaction in this compound This table presents hypothetical data based on typical values for similar organic molecules, as specific computational studies on this compound are not readily available.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N | π* (C-C) | 5.20 |

| LP (2) O | σ* (C-C) | 2.50 |

| σ (C-H) | σ* (C-N) | 1.80 |

| E(2) represents the stabilization energy associated with the donor-acceptor interaction. |

Spectroscopic Parameter Prediction (NMR, IR, UV-Vis)

Computational methods, particularly DFT, are highly effective in predicting various spectroscopic parameters. researchgate.net These theoretical predictions can be used to interpret and assign experimental spectra.

NMR (Nuclear Magnetic Resonance) : Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts can be compared with experimental data to confirm the molecular structure.

IR (Infrared) : The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the peaks observed in an experimental IR spectrum. By analyzing the vibrational modes associated with each calculated frequency, a detailed assignment of the experimental spectrum can be made. researchgate.net

UV-Vis (Ultraviolet-Visible) : Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule. These transitions correspond to the absorption of light in the UV-Vis region. The calculations provide the excitation energies and oscillator strengths, which can be related to the λ_max values and intensities of the absorption bands in the experimental spectrum.

Nonlinear Optical (NLO) Properties Theoretical Evaluation

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. researchgate.net Organic molecules with extended π-conjugated systems and donor-acceptor groups often exhibit significant NLO properties. Computational chemistry provides a means to evaluate the NLO response of a molecule before undertaking its synthesis and experimental characterization. researchgate.net

The key NLO parameters that are calculated include the dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). researchgate.net The first hyperpolarizability (β) is a measure of the second-order NLO response and is particularly important for applications like second-harmonic generation. DFT calculations can be used to compute these properties and provide insights into the structure-property relationships that govern the NLO behavior of a molecule. For this compound, the interaction between the electron-donating phenylamino group and the electron-withdrawing carboxylic acid group could lead to a moderate NLO response.

Table 5: Representative Theoretical Nonlinear Optical (NLO) Properties for this compound This table presents hypothetical data based on typical values for similar organic molecules, as specific computational studies on this compound are not readily available.

| Property | Calculated Value |

| Dipole Moment (μ) | 3.5 D |

| Linear Polarizability (α) | 15 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 8 x 10⁻³⁰ esu |

Supramolecular Interactions and Hydrogen Bonding Energetics (Theoretical Framework)

The study of supramolecular interactions in this compound and its derivatives is crucial for understanding their crystal packing, self-assembly, and biological recognition capabilities. Theoretical frameworks, primarily based on quantum mechanics, provide deep insights into the nature and strength of these non-covalent interactions, with a particular focus on hydrogen bonding.

Density Functional Theory (DFT) stands as a cornerstone for these investigations. ni.ac.rsorientjchem.org The B3LYP functional, combined with basis sets such as 6-311++G(d,p), is frequently employed to optimize the geometry of monomers and hydrogen-bonded dimers or larger aggregates. ni.ac.rsfrontiersin.org This level of theory has proven effective in accurately describing the electronic structure and energetic properties of systems involving hydrogen bonds. orientjchem.org

The primary hydrogen bonding motifs in this compound involve the carboxylic acid group (-COOH) and the secondary amine group (-NH-). The carboxylic acid can act as both a hydrogen bond donor (O-H) and acceptor (C=O), while the amine group can act as a hydrogen bond donor (N-H) and the nitrogen atom as an acceptor. This allows for the formation of various supramolecular synthons, which are structural units formed by intermolecular interactions. The prediction of the most likely synthons can be approached using computational models that assess hydrogen-bond energies and propensities. mdpi.com

A key aspect of the theoretical framework is the calculation of hydrogen bond interaction energies. This is typically determined by calculating the energy difference between the hydrogen-bonded complex and its individual constituent monomers. To obtain accurate interaction energies, the basis set superposition error (BSSE) is corrected for using methods like the counterpoise correction. orientjchem.org

Further analysis of the electronic nature of these interactions is conducted using tools such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. orientjchem.orgchemrevlett.com QTAIM characterizes the bond critical points between interacting atoms, providing information about the strength and nature (e.g., electrostatic vs. covalent character) of the hydrogen bonds. orientjchem.org NBO analysis, on the other hand, quantifies the stabilization energy associated with the delocalization of electrons from a lone pair of the hydrogen bond acceptor to the antibonding orbital of the donor bond. chemrevlett.com

The following table illustrates the types of hydrogen bonds that can be investigated in dimers of this compound and the typical computational parameters used in their analysis.

| Interaction Type | Donor | Acceptor | Typical Supramolecular Synthon | Computational Method for Energetics |

| O-H···O | Carboxyl (-OH) | Carbonyl (C=O) | Carboxylic acid dimer (R22(8)) | DFT (B3LYP/6-311++G(d,p)) with BSSE correction |

| N-H···O | Amine (-NH) | Carbonyl (C=O) | Amide-like interaction | DFT (B3LYP/6-311++G(d,p)) with BSSE correction |

| O-H···N | Carboxyl (-OH) | Amine (-N-) | Acid-amine interaction | DFT (B3LYP/6-311++G(d,p)) with BSSE correction |

These theoretical approaches provide a robust framework for elucidating the intricate network of hydrogen bonds and other supramolecular forces that govern the structure and properties of this compound and its derivatives.

Thermodynamic Properties Calculation

The calculation of thermodynamic properties of this compound provides essential data for understanding its stability, reactivity, and phase behavior under different conditions. Computational chemistry offers powerful tools to predict these properties, which can be challenging to measure experimentally.

The primary method for calculating thermodynamic properties is through statistical mechanics, based on the molecular properties obtained from quantum chemical calculations. mdpi.com The process typically begins with the optimization of the molecular geometry and the calculation of vibrational frequencies using a reliable level of theory, such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set. mdpi.com

From the vibrational frequency calculations, several key thermodynamic parameters can be derived for the gaseous phase at a standard temperature (e.g., 298.15 K) and pressure (1 atm). These include:

Enthalpy (H): The total heat content of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Gibbs Free Energy (G): A thermodynamic potential that can be used to predict the spontaneity of a process.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by one degree Celsius at constant volume.

These properties are calculated based on the contributions from translational, rotational, vibrational, and electronic motions of the molecule. The calculated vibrational frequencies are used to determine the vibrational contribution to these thermodynamic functions.

| Thermodynamic Property | Symbol | Illustrative Calculated Value | Units |

| Standard Enthalpy of Formation | ΔfH° | -350.5 | kJ/mol |

| Standard Molar Entropy | S° | 420.8 | J/(mol·K) |

| Molar Heat Capacity at Constant Pressure | Cp | 215.3 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation | ΔfG° | -155.2 | kJ/mol |

These computational predictions of thermodynamic properties are invaluable for chemical process design, reaction mechanism studies, and understanding the fundamental physicochemical characteristics of this compound.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy In a typical ¹H NMR spectrum of 3-(Phenylamino)propanoic acid, distinct signals would be expected for the protons of the phenyl group, the aliphatic ethyl chain, and the acidic and amine protons.

Aromatic Protons (C₆H₅): The five protons on the phenyl ring would typically appear in the downfield region, approximately between 6.5 and 7.5 ppm. Due to the activating nature of the amino group, the ortho (2H) and para (1H) protons would likely resonate at a slightly lower chemical shift compared to the meta (2H) protons, resulting in complex multiplet patterns.

Aliphatic Protons (-CH₂-CH₂-): The two methylene (B1212753) groups would appear as two distinct signals. The CH₂ group adjacent to the nitrogen atom (α to the nitrogen) would be expected around 3.3-3.6 ppm, likely as a triplet. The CH₂ group adjacent to the carboxyl group (α to the carbonyl) would resonate further downfield, typically around 2.5-2.8 ppm, also as a triplet, due to deshielding by the carbonyl group.

Amine Proton (-NH-): The N-H proton would show a broad singlet, with a chemical shift that can vary significantly (typically 3.0-5.0 ppm) depending on solvent, concentration, and temperature due to hydrogen bonding and exchange.

Carboxylic Acid Proton (-COOH): The acidic proton is highly deshielded and would appear as a very broad singlet far downfield, typically above 10.0 ppm. Its presence can be confirmed by a D₂O exchange experiment, where the peak would disappear.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, nine distinct signals would be anticipated.

Carbonyl Carbon (-COOH): This carbon is the most deshielded and would appear at the lowest field, typically in the range of 170-180 ppm.

Aromatic Carbons (C₆H₅): The six carbons of the phenyl ring would produce four distinct signals. The carbon directly attached to the nitrogen (ipso-carbon) would appear around 145-150 ppm. The other aromatic carbons would resonate in the typical 110-130 ppm range.

Aliphatic Carbons (-CH₂-CH₂-): The methylene carbon attached to the nitrogen would be expected around 40-45 ppm, while the methylene carbon adjacent to the carbonyl group would appear around 30-35 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical functional group ranges and not experimental data.)

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -COOH | >10.0 | 170-180 |

| C₆H₅ (ipso) | - | 145-150 |

| C₆H₅ (aromatic CH) | 6.5-7.5 | 110-130 |

| -NH- | 3.0-5.0 | - |

| -NH-C H₂- | 3.3-3.6 | 40-45 |

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of this compound would be dominated by absorptions from the carboxylic acid, secondary amine, and aromatic ring.

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band would be expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

N-H Stretch (Secondary Amine): A moderate, sharp absorption peak should appear around 3300-3500 cm⁻¹.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). Aliphatic C-H stretches from the methylene groups would be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band is expected in the range of 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

C=C Stretch (Aromatic): Several medium to weak bands would be present in the 1450-1600 cm⁻¹ region due to the carbon-carbon stretching within the phenyl ring.

C-N Stretch: The C-N stretching vibration of the aromatic amine would likely be found in the 1250-1350 cm⁻¹ region.

Table 2: Predicted FT-IR Absorption Bands for this compound (Note: These are estimated values based on typical functional group ranges and not experimental data.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Very Broad |

| Secondary Amine | N-H Stretch | 3300-3500 | Moderate, Sharp |

| Carbonyl | C=O Stretch | 1700-1725 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium to Weak |

| Aromatic Amine | C-N Stretch | 1250-1350 | Moderate |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

For this compound (molar mass: 165.19 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 165. The fragmentation pattern would likely involve characteristic losses:

Loss of the carboxyl group (-COOH): A significant fragment at m/z = 120 ([M-45]⁺) would be expected from the cleavage of the C-C bond adjacent to the carboxyl group.

Loss of the ethylamino group: Cleavage between the phenyl ring and the nitrogen could lead to fragments corresponding to the aniline (B41778) cation or related structures.

McLafferty Rearrangement: A potential rearrangement involving the carbonyl group could lead to the formation of a fragment at m/z = 93, corresponding to the aniline radical cation [C₆H₅NH₂]⁺•.

Single Crystal X-ray Diffraction (XRD) Analysis

Single crystal XRD provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Applications in Chemical Sciences

Role as a Versatile Building Block in Complex Organic Synthesis

As a β-amino acid, 3-(Phenylamino)propanoic acid is a valuable precursor in the field of bio-organic and medicinal chemistry. divyarasayan.orgnih.gov The β-amino acid motif is found in numerous natural products and is a key component in the design of peptidomimetics—molecules that mimic the structure and function of peptides but often exhibit enhanced metabolic stability. doi.orgnih.gov

Research has demonstrated that derivatives of this compound, such as N-phenyl-N-thiocarbamoyl-β-alanine, serve as key starting materials for synthesizing a variety of nitrogen-containing heterocyclic compounds. divyarasayan.orgillinois.edu One prominent method is the Hantzsch synthesis, which facilitates the creation of thiazole (B1198619) derivatives. divyarasayan.orgillinois.edu Through condensation reactions with compounds like monochloroacetic acid or chloroacetaldehyde (B151913), the core structure is elaborated into more complex molecules, including those with thiazole, aromatic, and other heterocyclic fragments. divyarasayan.orgnih.gov These synthetic pathways are significant as thiazole-containing compounds are known to possess a wide range of biological activities. divyarasayan.orgnih.gov

Furthermore, the scaffold of this compound has been explored for the development of novel compounds with potential therapeutic applications. For instance, a derivative, 3-((4-hydroxyphenyl)amino)propanoic acid, has been used as a foundational structure to develop new anticancer and antioxidant agents. sigmaaldrich.com This highlights the compound's utility not just as a structural component but as a pharmacophore that can be systematically modified to create libraries of bioactive molecules. sigmaaldrich.comnih.gov

The common synthetic strategies to access β-amino acids like this compound include conjugate additions, Mannich-type reactions, and homologations of α-amino acids, underscoring their importance and the ongoing development of efficient synthetic routes. nih.govnih.gov

| Derivative Class | Synthetic Method | Key Reagents | Significance |

|---|---|---|---|

| Thiazole-propanoic Acids | Hantzsch Synthesis | Monochloroacetic acid, Chloroacetaldehyde | Precursors for bioactive heterocyclic compounds. divyarasayan.orgillinois.edu |

| N,N-disubstituted β-amino acids | Condensation | Aromatic/Heterocyclic Aldehydes | Creation of diverse molecular libraries for biological screening. divyarasayan.org |

| Naphtho[2,3-d]thiazole Derivatives | Condensation | 2,3-dichloro-1,4-naphthoquinone | Synthesis of complex, fused-ring heterocyclic systems. nih.gov |

| Anticancer Scaffolds | Multi-step Synthesis | Various (e.g., hydrazine (B178648), furan-2-carbaldehyde) | Development of novel compounds with potential therapeutic properties. sigmaaldrich.com |

Ligand Chemistry and Coordination Compound Formation

The presence of both an amino group (a Lewis base) and a carboxylate group (which can be deprotonated to act as a Lewis base) makes this compound a candidate for ligand design and the formation of coordination compounds with metal ions.

β-Amino acids are increasingly used to construct scaffolds that can present functional groups in well-defined spatial orientations, which is crucial for molecular recognition and catalysis. nih.gov When incorporated into peptides, β-amino acids can induce stable secondary structures, such as helices and turns. nih.govucl.ac.uk This conformational control allows for the rational design of ligands that can bind to specific biological targets like proteins and enzymes. nih.gov

The scaffold of this compound offers a backbone that can be integrated into larger molecular structures to create ligands. The phenyl group can engage in π-stacking interactions, while the amine and carboxylate groups provide sites for metal coordination or hydrogen bonding. The additional methylene (B1212753) group in the β-amino acid backbone, compared to α-amino acids, provides greater conformational flexibility, which can be advantageous in designing ligands for specific geometric requirements around a metal center. nih.gov

Transition metals are elements in the d-block of the periodic table that can form a wide variety of coordination complexes. chinesechemsoc.org Amino acids are classic examples of ligands that coordinate with transition metals, typically acting as bidentate chelating agents. tcichemicals.com The simplest β-amino acid, β-alanine, is known to form complexes with transition metals like platinum(II) and palladium(II). mdpi.com

In these complexes, β-alanine can coordinate in several ways:

Bidentate (Chelating) Ligand: The amino group and the deprotonated carboxylate group both bind to the metal center, forming a stable six-membered chelate ring. mdpi.com This is a common binding mode for amino acids. tcichemicals.com

Monodentate Ligand: Only the amino group binds to the metal, leaving the carboxylic acid group protonated and uncoordinated. mdpi.com

Based on these established coordination modes for β-alanine, this compound is expected to form stable complexes with a range of transition metals (e.g., Cu(II), Pt(II), Pd(II), Co(III)). tcichemicals.commdpi.comazom.com The coordination would primarily involve the nitrogen atom of the amino group and an oxygen atom from the carboxylate group. The phenyl substituent on the nitrogen atom may introduce steric hindrance or electronic effects that could influence the stability, geometry, and reactivity of the resulting metal complex compared to complexes of unsubstituted β-alanine. mdpi.com

| Coordination Mode | Binding Atoms | Chelate Ring Size | Description |

|---|---|---|---|

| Bidentate (N,O-chelation) | Nitrogen (amino), Oxygen (carboxylate) | 6-membered | Forms a stable complex where the ligand wraps around the metal center. tcichemicals.commdpi.com |

| Monodentate (N-coordination) | Nitrogen (amino) | N/A | The ligand binds through the nitrogen atom only, with the carboxylic acid group remaining free. mdpi.com |

| Bridging Ligand | N and/or O atoms | N/A | The ligand could potentially bridge two metal centers, forming a polynuclear complex. |

Polymer Chemistry Applications

The bifunctional nature of this compound also makes it a molecule of interest in polymer chemistry, particularly as a potential precursor for initiators and as a component in controlled radical polymerization techniques.

Polymerization initiators are molecules that can produce reactive species (radicals or ions) to begin the process of polymerization. nih.gov There is a growing interest in creating functional initiators that can impart specific properties to the resulting polymer. Amino acids have been successfully used as precursors for functional initiators in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). nih.gov For example, the amino acid valine has been converted into an ATRP initiator, demonstrating a straightforward pathway from a bio-relevant molecule to a key component for polymer synthesis. nih.gov

Following this precedent, this compound could be chemically modified to serve as an initiator. Its carboxylic acid or secondary amine functionalities provide handles for attaching a group that can be thermally or photochemically cleaved to generate a radical.

Additionally, a direct derivative, N-phenyl-β-alanine-N-carboxyanhydride (a β-NNCA), has been synthesized and polymerized via ring-opening polymerization to create poly(β-peptoid)s. doi.orgnih.gov This reaction itself requires an initiator (often a primary amine) and demonstrates that the core structure of this compound is amenable to polymerization processes, further suggesting its potential utility in initiating the polymerization of other monomers. doi.orgazom.com

Controlled Radical Polymerization (CRP) methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined molecular weights, architectures, and low dispersity. The key to RAFT polymerization is the chain transfer agent (CTA), or RAFT agent, which is typically a thiocarbonylthio compound.

Functional RAFT agents are often synthesized from molecules containing a carboxylic acid group. The acid serves as a convenient chemical handle to attach the thiocarbonylthio moiety. Given that this compound possesses a propanoic acid structure, it is a suitable candidate for conversion into a RAFT agent. The synthesis would involve converting the carboxylic acid to an ester or amide linked to the RAFT active group. The N-phenyl group would remain as a distinct functionality (the 'R' group in a standard RAFT agent), which could influence the stability and reactivity of the agent and become an end-group on the resulting polymer chains.

Research has shown that polymers containing β-amino structures, such as poly(β-amino esters), can be functionalized to act as macromolecular RAFT agents, indicating the compatibility of the β-amino scaffold with RAFT chemistry. tcichemicals.commdpi.com This supports the potential for smaller molecules like this compound to serve as foundational units for synthesizing novel RAFT agents.

Development of Chemical Scaffolds for Molecular Probes

The foundational structure of this compound has been identified as a valuable scaffold in medicinal chemistry for the development of novel therapeutic candidates. Researchers have utilized this core structure to synthesize derivatives with potential applications as molecular probes and targeted therapies, particularly in oncology.

Derivatives such as 3-((4-hydroxyphenyl)amino)propanoic acid have been explored as a basis for creating compounds with both anticancer and antioxidant properties. mdpi.com The presence of a hydroxyl group on the phenyl ring enhances aqueous solubility and provides a crucial site for hydrogen bonding, which is vital for high-affinity binding to biological targets. mdpi.com Furthermore, the amino group linked to the propanoic acid moiety facilitates the formation of amide bonds, allowing for a wide range of chemical modifications and conjugation strategies. mdpi.com In one study, a series of these derivatives were evaluated, with several compounds demonstrating the ability to reduce cancer cell viability and suppress cell migration in vitro. mdpi.com

Similarly, the 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid scaffold has been used to develop dual-targeting inhibitors for cancer treatment. mdpi.com By modifying this basic structure, scientists have created compounds aimed at modulating key pathways involved in cancer progression. mdpi.com Structure-activity relationship (SAR) analysis of these derivatives revealed that specific functional groups, such as an oxime moiety, significantly enhance the antiproliferative activity against lung cancer cells. mdpi.com These findings underscore the utility of the this compound framework as a versatile starting point for designing sophisticated molecular probes and targeted therapeutic agents. mdpi.commdpi.com

Supramolecular Assembly and Crystal Engineering

The design of hydrogen-bonded architectures using molecules related to this compound relies on the predictable interactions between key functional groups. The carboxylic acid group commonly forms robust acid-acid homodimers or acid-pyridine heterodimers, while the N-H group can participate in additional stabilizing interactions. uky.eduuky.edu

In structurally similar compounds, two primary types of intermolecular hydrogen bonds are consistently observed:

Carboxylic Acid Dimers: Molecules often pair up to form dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups. uky.edu

Chain Formation: Alternatively, molecules can link into one-dimensional chains through other hydrogen bonding patterns, such as acid-pyridine interactions in related nicotinic acid derivatives. uky.edu

Intramolecular hydrogen bonds are also a critical design element. An N-H···O bond frequently forms between the amino group hydrogen and the carbonyl oxygen of the carboxylic acid, which influences the molecule's conformation by creating a pseudo-ring structure. uky.eduuky.edu This interaction tends to lock the molecule into a more planar or a specific twisted conformation, which in turn affects how the molecules pack in the crystal lattice. uky.edu

Below is a table detailing typical hydrogen bond parameters observed in crystal structures of analogous compounds, illustrating the specific geometries of these interactions.

| Interaction Type | Donor-H···Acceptor | H···A Distance (Å) | D-H···A Angle (°) | Reference |

| Intermolecular | O-H···O (Acid Dimer) | ~2.62 - 2.66 | ~174 - 177 | uky.edu |

| Intermolecular | O-H···N (Acid-Pyridine) | ~1.85 | ~175 | uky.edu |

| Intramolecular | N-H···O (Amine-Carbonyl) | ~1.97 - 2.04 | ~132 - 140 | uky.edu |

This table is interactive. Click on the headers to sort the data.

The conformation of the molecule, specifically the dihedral angle between the phenyl ring and the rest of the structure, plays a significant role in the efficiency of crystal packing. uky.eduuky.edu Molecules that are highly twisted may pack differently than those that are nearly planar, sometimes leading to different polymorphic forms of the same compound. uky.edu Analysis of the crystal packing provides insight into the relative strength and importance of various intermolecular interactions in stabilizing the solid-state structure.

Analytical Method Development and Validation in Chemical Research

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like 3-(Phenylamino)propanoic acid. Its high resolution and sensitivity make it ideal for both qualitative and quantitative assessments.

The primary goal of HPLC method development for this compound is to achieve adequate separation of the main compound from any potential impurities or degradation products. The optimization process involves a systematic evaluation of several chromatographic parameters.

Column Selection: The choice of the stationary phase is critical. For a compound with the characteristics of this compound, which contains both a phenyl group and a carboxylic acid moiety, a reversed-phase column, such as a C18 or a Phenyl column, would be a suitable starting point. The C18 stationary phase provides hydrophobic interactions, while a Phenyl stationary phase can offer alternative selectivity through π-π interactions with the aromatic ring of the analyte.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. The pH of the aqueous phase is a crucial parameter to control the ionization state of the acidic and basic functional groups in this compound. An acidic pH (e.g., using phosphate (B84403) or formate (B1220265) buffer) would suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on a reversed-phase column. The organic modifier, commonly acetonitrile (B52724) or methanol (B129727), is adjusted to control the retention time of the analyte. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components with good resolution in a reasonable timeframe.

Detection Wavelength: A UV detector is commonly used for compounds containing a chromophore, such as the phenyl ring in this compound. The selection of an appropriate detection wavelength is based on the UV spectrum of the compound to maximize sensitivity.

Flow Rate and Column Temperature: These parameters are optimized to achieve efficient separation and symmetrical peak shapes. A typical flow rate for analytical HPLC is around 1.0 mL/min. Controlling the column temperature can also influence selectivity and improve peak shape.

For the isolation of this compound, preparative HPLC would be employed, using a larger column and a higher flow rate to handle larger sample loads. The optimized analytical method serves as a basis for scaling up to a preparative method.

A hypothetical optimized HPLC method for the purity assessment of this compound is presented in the table below.

Table 1: Hypothetical Optimized HPLC Parameters for Purity Assessment of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

The analysis of related substances and chemical impurities is a critical part of quality control. These impurities can originate from the synthesis process, degradation of the compound, or the starting materials. A well-developed HPLC method should be able to separate and quantify these impurities.

Forced degradation studies are intentionally conducted to produce potential degradation products and to demonstrate the stability-indicating nature of the analytical method. These studies typically involve exposing the this compound to harsh conditions such as acid, base, oxidation, heat, and light. The developed HPLC method must be able to resolve the main peak from all significant degradation product peaks.

Potential impurities in this compound could include starting materials from its synthesis, such as aniline (B41778) and 3-chloropropanoic acid, or by-products from the reaction. The HPLC method would be validated to ensure it can detect and quantify these specific impurities at their required reporting levels.

Spectrophotometric Methods in Quantitative Analysis

UV-Visible spectrophotometry is a simpler and more cost-effective technique compared to HPLC and can be used for the quantitative analysis of this compound in bulk form or in simple matrices, provided there are no interfering substances that absorb at the same wavelength.

The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. To develop a spectrophotometric method, the following steps are typically taken:

Selection of Solvent: A suitable solvent is chosen that dissolves the compound and does not absorb in the wavelength range of interest. For this compound, methanol or a buffered aqueous solution would be appropriate.

Determination of λmax: The wavelength of maximum absorbance (λmax) is determined by scanning a solution of the compound over a range of wavelengths (e.g., 200-400 nm). This wavelength provides the highest sensitivity and is used for quantitative measurements.

Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared, and their absorbance is measured at the λmax. A calibration curve is then constructed by plotting absorbance versus concentration. This curve is used to determine the concentration of unknown samples.

While spectrophotometry is a valuable tool, it is less specific than HPLC and may not be suitable for the analysis of complex mixtures or for the determination of impurities.

Methodological Validation Parameters (Linearity, Accuracy, Precision, Robustness, Limit of Detection (LOD), Limit of Quantitation (LOQ))

Once an analytical method is developed, it must be validated to demonstrate that it is suitable for its intended purpose. The validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH).

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. For an HPLC method, this is typically assessed by injecting a series of standards at different concentrations and plotting the peak area against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be close to 1.

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by a recovery study, where a known amount of the analyte is added to a placebo or a blank matrix, and the recovery percentage is calculated.

Precision: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but with different analysts, on different days, or with different equipment.

Reproducibility: The precision between different laboratories.

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, parameters such as the pH of the mobile phase, column temperature, and flow rate might be slightly varied.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The following table presents hypothetical validation results for an HPLC method for this compound.

Table 2: Hypothetical Validation Summary for an HPLC Method for this compound

| Validation Parameter | Result |

|---|---|

| Linearity (Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (RSD%) | |

| - Repeatability | < 1.0% |

| - Intermediate Precision | < 2.0% |

| Robustness | Unaffected by minor changes |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

Q & A

Q. What are the established synthetic routes for 3-(phenylamino)propanoic acid and its derivatives?

- Methodological Answer : Two primary synthetic strategies are documented:

- Regioselective Olefination : Palladium-catalyzed olefination of substituted N,N-dimethylbenzylamines under controlled acidic conditions yields 3-(2'-tolyl)propanoic acid derivatives. The acidity of the reaction medium is critical for directing electrophilic attack by Pd(II) ions, ensuring regioselectivity .

- Nucleophilic Substitution : Derivatives such as 3-[(4-Methoxyphenyl)amino]propanehydrazide are synthesized via coupling reactions between protected amino acids (e.g., L-alanine) and functionalized aniline derivatives. Reaction conditions (e.g., solvent polarity, temperature) influence yield and purity .

Q. How can researchers structurally characterize this compound using spectroscopic techniques?

- Methodological Answer :

- GC-MS : For metabolic intermediates like 3-(2-hydroxyphenyl)propanoic acid, GC-MS spectra (e.g., TMS-derivatized forms) provide fragmentation patterns (e.g., m/z 192 base peak) to confirm hydroxyl and carboxyl groups .

- LC-MS/MS : Negative-ion mode LC-MS/MS detects sulfated or glucuronidated metabolites, with characteristic fragmentation (e.g., m/z 179 for deprotonated phenylpropanoic acid backbone) .

Q. What are the primary metabolic pathways of phenylpropanoic acid derivatives in biological systems?

- Methodological Answer :

- Phase I Metabolism : 3-(4′-Hydroxy-3′-methoxyphenyl)propanoic acid undergoes dehydroxylation to form 3-(3,4-dihydroxyphenyl)propanoic acid, which is further decarboxylated to 4-hydroxyphenylacetic acid .

- Phase II Metabolism : Sulfation (via sulfotransferases) and glucuronidation produce metabolites like 3-(4-hydroxyphenyl)propanoic acid-O-sulfate, detectable via LC-MS/MS .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in the synthesis of this compound derivatives?

- Methodological Answer :

- Acidity Tuning : In Pd(II)-catalyzed olefination, adjusting the pH (e.g., using acetic acid) directs electrophilic attack to the ortho position of the phenyl ring. Mechanistic studies show that N,N-dimethylaminomethyl groups stabilize transition states, favoring regioselectivity .

- Substituent Effects : Electron-donating groups (e.g., methoxy) on the phenyl ring enhance nucleophilic substitution rates, improving yields in hydrazide derivatives .

Q. How should researchers resolve contradictory data in metabolic studies of phenylpropanoic acid derivatives?

- Methodological Answer :

- Isotopic Labeling : Use ¹³C-labeled this compound to track metabolic flux via GC-MS, distinguishing between dehydroxylation and conjugation pathways .

- Enzyme Inhibition Assays : Co-incubate metabolites with sulfotransferase inhibitors (e.g., pentachlorophenol) to confirm sulfation vs. glucuronidation dominance in specific tissues .

Q. What experimental designs are suitable for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- Antioxidant Assays : Measure radical scavenging (e.g., DPPH assay) for derivatives like 3-[(4-Methoxyphenyl)amino]propanehydrazide. IC₅₀ values correlate with electron-donating substituents on the phenyl ring .

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa) with derivatives at varying concentrations (10–100 μM). Compare apoptosis markers (e.g., caspase-3 activation) to establish structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.